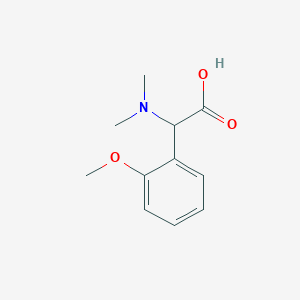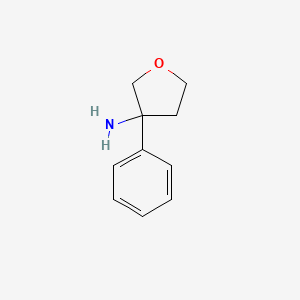
2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid is an organic compound characterized by the presence of a dimethylamino group and a methoxyphenyl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-methoxybenzaldehyde and dimethylamine, resulting in the formation of 2-(dimethylamino)-2-(2-methoxyphenyl)ethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Oxidation: Utilizing catalysts to enhance the oxidation process.
Continuous Flow Reactors: Employing continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Applications De Recherche Scientifique
2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.
Modulation of Gene Expression: Influencing the expression of genes related to inflammation, cell growth, and other biological functions.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)-2-phenylacetic acid: Lacks the methoxy group, which may affect its chemical properties and biological activity.
2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid: Similar structure but with the methoxy group in a different position, potentially leading to different reactivity and applications.
Uniqueness: 2-(Dimethylamino)-2-(2-methoxyphenyl)acetic acid is unique due to the presence of both the dimethylamino and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-(2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-6-4-5-7-9(8)15-3/h4-7,10H,1-3H3,(H,13,14) |
Clé InChI |
HBPYFIYSTUYCSR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C1=CC=CC=C1OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12116719.png)


![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
![1-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12116781.png)



![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)
